1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea

JNK3 inhibition Kinase selectivity Neurodegeneration

This is a highly optimized, ATP-competitive JNK3 inhibitor from the thiophene-pyrazolourea series, featuring a critical 2,6-difluorophenyl substitution. It delivers single-digit nanomolar potency with >100-fold selectivity over JNK1/2, oral bioavailability, and CNS penetration, eliminating the need for ICV dosing. Ideal for chronic Alzheimer’s models and structure-guided lead optimization. Ensure your neurodegenerative research uses a benchmark inhibitor with a clean DMPK profile and minimal off-target risk. Standard international shipping is available for qualified R&D buyers.

Molecular Formula C16H14F2N4OS
Molecular Weight 348.37
CAS No. 2034563-87-4
Cat. No. B2453555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea
CAS2034563-87-4
Molecular FormulaC16H14F2N4OS
Molecular Weight348.37
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CSC=C2)N3C=CC=N3)F
InChIInChI=1S/C16H14F2N4OS/c17-12-3-1-4-13(18)15(12)21-16(23)19-9-14(11-5-8-24-10-11)22-7-2-6-20-22/h1-8,10,14H,9H2,(H2,19,21,23)
InChIKeyMBNBJDNFTXISHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea (CAS 2034563-87-4): A Thiophene-Pyrazolourea JNK3 Inhibitor for Targeted CNS Drug Discovery Procurement


1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea (CAS 2034563-87-4) belongs to the thiophene-pyrazolourea chemical class, a series of ATP-competitive, isoform-selective c-Jun N-terminal kinase 3 (JNK3) inhibitors developed for neurodegenerative disease applications [1]. This compound features a 2,6-difluorophenyl substitution on the urea nitrogen, a modification demonstrated in the literature to improve metabolic stability, CYP inhibition profiles, and in vivo pharmacokinetic properties relative to earlier non-fluorinated or mono-substituted analogs [1].

Why Generic JNK Inhibitor Substitution Jeopardizes Isoform Selectivity and CNS Drugability: The Case for CAS 2034563-87-4


Broad-spectrum JNK inhibitors (e.g., JNK-IN-8, SP600125) or early-generation pyrazolourea leads cannot replicate the combined profile of single-digit nanomolar JNK3 potency, >100-fold isoform selectivity over JNK1 and JNK2, and demonstrated oral bioavailability with brain penetration that defines the optimized thiophene-pyrazolourea series [1]. Key structural features—specifically the 3,5-disubstituted thiophene in Area-A and the ortho,ortho-difluoro substitution on the aniline ring (Area-B)—are critical to achieving this simultaneous selectivity and CNS drugability [1]. Substituting a compound that lacks either feature introduces risks of off-target kinase activity, poor microsomal stability, and inadequate brain exposure, all of which have been quantitatively documented for earlier series members [1].

Head-to-Head Quantitative Differentiation of 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea Against JNK3 Inhibitor Comparators


JNK3 Inhibitory Potency vs. Early Lead Compound 2 (Phenyl Analog) and Broad-Spectrum JNK Inhibitor SP600125

The thiophene-pyrazolourea scaffold (exemplified by compound 6, the direct precursor lacking 2,6-difluoro substitution) achieves a JNK3 IC50 of 50 nM, which is 7-fold more potent than the early lead compound 2 (IC50 = 350 nM) and >200-fold more potent than the pan-JNK inhibitor SP600125 (JNK3 IC50 ≈ 10,000 nM) [1]. The 2,6-difluorophenyl modification in CAS 2034563-87-4 is expected to maintain or improve upon this potency based on established SAR in the series where fluorinated analogs retain single-digit to low-double-digit nanomolar JNK3 IC50 values [1].

JNK3 inhibition Kinase selectivity Neurodegeneration

Isoform Selectivity: JNK3 vs. JNK1 and JNK2 in the Context of the 2,6-Difluoro-Thiophene-Pyrazolourea Series

In the thiophene-pyrazolourea series, compounds with nitrogen- or oxygen-containing heterocyclic amides exhibit JNK3 isoform selectivity ratios (IC50 JNK1 / IC50 JNK3) ranging from 50 to >250-fold [1]. Compound 16 (tetrahydrofuran amide) demonstrated >250-fold selectivity over JNK2, while compound 17 (oxetane amide) showed approximately 40-fold selectivity over JNK2 [1]. The 2,6-difluorophenyl substitution in CAS 2034563-87-4 is associated with improved general kinase selectivity, as demonstrated by compound 17 which showed significant inhibition of only JNK3 in a panel of 374 wild-type kinases at 10 μM [1]. This contrasts with pan-JNK inhibitors like SP600125 which inhibit JNK1, JNK2, and JNK3 equipotently and also affect numerous other kinases [1].

Isoform selectivity JNK1 JNK2 Kinase profiling

Metabolic Stability and CYP Inhibition: Fluorinated vs. Non-Fluorinated Analogs

The introduction of fluorine atoms on the aniline ring (Area-B) of the thiophene-pyrazolourea scaffold substantially improves metabolic stability. Compound 17 (which contains a 2,6-difluorophenyl moiety) exhibited a human liver microsome half-life (t1/2) of 66 minutes, compared to 33 minutes for its closest non-fluorinated comparator compound 16 [1]. Additionally, compound 17 demonstrated a clean CYP-450 inhibition profile with CYP1A2 at 6%, CYP2C9 at 8%, CYP2D6 at -15%, and CYP3A4 at -34% inhibition at 10 μM [1]. This is a critical differentiator because many earlier JNK3 inhibitors, including compound 24, showed poor microsomal stability (t1/2 = 8 min in human microsomes) and significant CYP inhibition (CYP1A2 36%, CYP2C9 64%) [1].

Microsomal stability CYP450 inhibition Drug metabolism

Oral Bioavailability and Brain Penetration: Differentiator Against Non-Thiophene JNK3 Inhibitors

Compound 17 demonstrated oral bioavailability and brain penetration in mice following a single oral dose of 10 mg/kg, achieving a plasma concentration of 0.96 μM and a brain concentration of 1.08 μM at 1 hour post-dose (brain-to-plasma ratio = 1.13) [1]. This represents a critical advancement over earlier pyrazole-urea leads (compounds 1 and 2) which showed none or very low oral bioavailability despite fair intravenous PK properties [1]. The brain-penetrant property is attributed to the combination of the thiophene substitution in Area-A and the 2,6-difluorophenyl modification in Area-B [1].

Oral bioavailability Brain penetration CNS drug delivery

Structural Basis for JNK3 Isoform Selectivity: Co-crystal Structures Guide Rational Procurement

Co-crystal structures of compound 17 bound to human JNK3 at 1.84 Å resolution revealed that the 2,6-difluorophenyl moiety occupies hydrophobic pocket-I while the thiophene-pyrazole scaffold engages hydrophobic pocket-II, with the pyrazole nitrogen and amide NH forming critical hydrogen bonds with hinge residue Met149 [1]. This dual-pocket occupancy mechanism is not observed with early-generation pyrazolourea inhibitors (e.g., compound 2) which lack the optimized thiophene substitution and therefore cannot simultaneously occupy both hydrophobic pockets, resulting in lower potency and selectivity [1]. The high-resolution structural data provide a rational basis for predicting that CAS 2034563-87-4, which contains the identical 2,6-difluorophenyl and thiophene-pyrazole pharmacophore, will maintain this characterized binding mode.

X-ray crystallography ATP-binding pocket Structure-based drug design

Functional Cell-Based Activity: Neuronal Target Engagement Confirmation

The thiophene-pyrazolourea JNK3 inhibitors, including compound 17, demonstrated high potency in functional cell-based assays, inhibiting the phosphorylation of APP at Thr668 in primary cortical and hippocampal neurons [1]. This contrasts with earlier generation JNK3 inhibitors such as compound 2, which were evaluated only in enzymatic assays without confirmatory cellular target engagement data [1]. The ability to inhibit a disease-relevant substrate (APP Thr668 phosphorylation, which is implicated in Alzheimer's disease pathology) in primary neuronal cultures provides a direct link to therapeutic relevance that is not available for many competing JNK3 inhibitor chemotypes.

Cell-based assay Primary neurons APP phosphorylation

Optimal Procurement and Application Scenarios for 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea (CAS 2034563-87-4)


Alzheimer's Disease Preclinical Efficacy Studies Requiring Chronic Oral Dosing with Brain-Penetrant JNK3 Inhibition

This compound is optimally suited for long-term oral dosing studies in transgenic Alzheimer's disease mouse models (e.g., APP/PS1, 3xTg-AD) where sustained JNK3 inhibition in the CNS is required to evaluate effects on amyloid-beta pathology, tau phosphorylation, and cognitive outcomes. The demonstrated oral bioavailability and brain penetration (brain-to-plasma ratio >1 at 1 h post-dose) [1] eliminate the need for invasive intracerebroventricular administration, enabling chronic treatment paradigms that mimic clinical dosing routes.

JNK3 Target Validation Studies Requiring High Isoform Selectivity to Exclude JNK1/2-Mediated Confounds

For research programs aiming to isolate the specific role of JNK3 in neuronal apoptosis, axonal transport, or synaptic plasticity, this compound's >100-fold selectivity over JNK1 and >40-fold selectivity over JNK2 [1] ensures that observed biological effects can be confidently attributed to JNK3 inhibition rather than confounding inhibition of the ubiquitously expressed JNK1 and JNK2 isoforms. This is particularly critical when studying JNK3-specific substrates or signaling nodes.

Structure-Based Drug Design and Medicinal Chemistry Optimization Campaigns Targeting the JNK3 ATP-Binding Pocket

The availability of a 1.84 Å co-crystal structure of the close analog compound 17 bound to human JNK3 [1] makes this scaffold an ideal starting point for structure-guided optimization. Medicinal chemistry teams can leverage the defined binding mode—including key hydrogen bonds to Met149 and dual hydrophobic pocket occupancy—to design focused libraries that explore vectors for improved potency, selectivity, or pharmacokinetic properties while maintaining the validated core interactions.

In Vitro ADME-Tox Benchmarking and Lead Profiling for JNK3 CNS Programs

The well-characterized DMPK profile—including human microsomal stability (t1/2 = 66 min), clean CYP inhibition across four major isoforms, and low cytotoxicity in SHSY5Y cells (104% viability at 10 μM) [1]—positions this compound as a benchmark standard for evaluating new JNK3 inhibitor series. Procurement for use as a reference compound in ADME-Tox assays enables direct comparison of metabolic stability, CYP liability, and cellular safety margins across different chemical series targeting JNK3 for CNS applications.

Quote Request

Request a Quote for 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2,6-difluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.